molecular formula C10H12BrI B15204823 5-Bromo-2-iodo-tert-butylbenzene

5-Bromo-2-iodo-tert-butylbenzene

Cat. No.: B15204823
M. Wt: 339.01 g/mol
InChI Key: JBPXSNMLRUWXHK-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-tert-butylbenzene is an organic compound with the molecular formula C10H12BrI. It is a derivative of benzene, where the hydrogen atoms at positions 5 and 2 are substituted with bromine and iodine atoms, respectively, and a tert-butyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-iodo-tert-butylbenzene can be synthesized through a multi-step process involving the halogenation of tert-butylbenzene. One common method involves the bromination of tert-butylbenzene to form 5-bromo-tert-butylbenzene, followed by iodination to introduce the iodine atom at the 2-position. The reaction conditions typically involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification of the final product is typically achieved through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-tert-butylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-iodo-tert-butylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-tert-butylbenzene involves its reactivity towards various chemical reagents. The presence of both bromine and iodine atoms allows for selective functionalization at specific positions on the benzene ring. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The molecular targets and pathways involved in its reactions depend on the specific chemical transformations being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12BrI

Molecular Weight

339.01 g/mol

IUPAC Name

4-bromo-2-tert-butyl-1-iodobenzene

InChI

InChI=1S/C10H12BrI/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3

InChI Key

JBPXSNMLRUWXHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)I

Origin of Product

United States

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